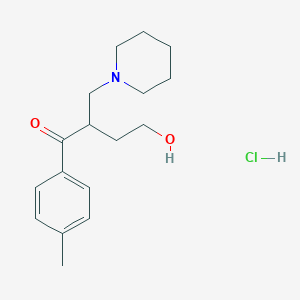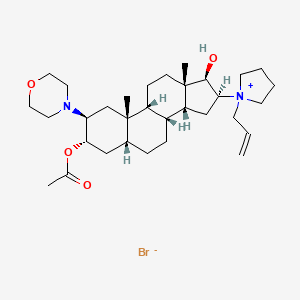
(1β→4)-Pentaglucosamine Peracetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1β→4)-Pentaglucosamine Peracetate, commonly known as PGPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PGPA is a derivative of chitin, a naturally occurring polymer that is found in the exoskeletons of crustaceans and insects. PGPA has been synthesized using various methods, and its properties make it a promising candidate for use in biomedical and biotechnological research.
Mecanismo De Acción
PGPA works by forming a gel-like structure when it comes into contact with water. This property makes it an ideal candidate for drug delivery applications as it can release drugs in a controlled manner. In tissue engineering, PGPA can provide mechanical support to cells and tissues, promoting their growth and regeneration.
Biochemical and Physiological Effects:
PGPA has been shown to be biocompatible and biodegradable, making it safe for use in biomedical applications. It has also been shown to have low toxicity, making it an ideal candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PGPA has several advantages for use in lab experiments, including its biocompatibility, biodegradability, and low toxicity. However, its synthesis can be challenging, and it may not be suitable for some applications due to its gel-like properties.
Direcciones Futuras
There are several future directions for the use of PGPA in scientific research. These include the development of new synthesis methods, the exploration of its potential applications in drug delivery and tissue engineering, and the development of new biosensors using PGPA. Additionally, further studies are needed to fully understand the mechanism of action of PGPA and its potential limitations.
Métodos De Síntesis
PGPA can be synthesized using different methods, including the acetylation of chitin or chitosan, and the reductive amination of chitosan. The most commonly used method is the acetylation of chitin, which involves the reaction of chitin with acetic anhydride and acetic acid. The resulting product is then purified using various techniques such as dialysis and column chromatography.
Aplicaciones Científicas De Investigación
PGPA has been extensively studied for its potential applications in various fields such as drug delivery, tissue engineering, and biosensors. In drug delivery, PGPA has been used as a carrier for various drugs due to its biocompatibility and biodegradability. PGPA has also been used in tissue engineering to create scaffolds for tissue regeneration. In biosensors, PGPA has been used as a coating material for the immobilization of enzymes and antibodies.
Propiedades
Número CAS |
117399-52-7 |
|---|---|
Fórmula molecular |
C₆₄H₉₁N₅O₃₈ |
Peso molecular |
1538.42 |
Sinónimos |
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



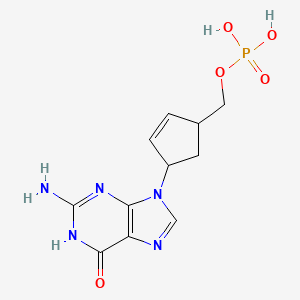
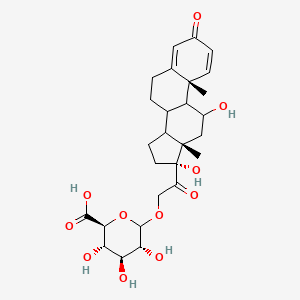
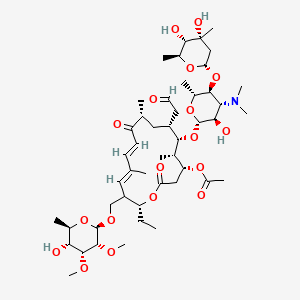
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
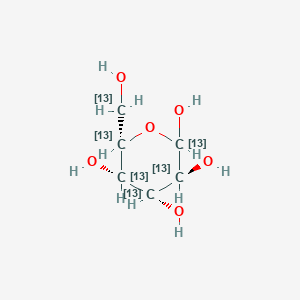
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
